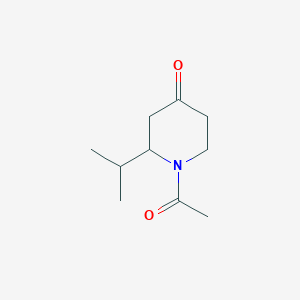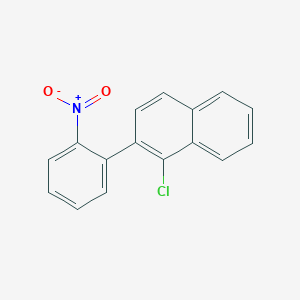
1-Chloro-2-(2-nitrophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(2-nitrophenyl)naphthalene is an aromatic compound characterized by the presence of a chlorine atom and a nitro group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(2-nitrophenyl)naphthalene typically involves the nitration of 1-chloronaphthalene followed by a series of purification steps. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the desired nitro compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(2-nitrophenyl)naphthalene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group can be further substituted with other electrophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron(III) chloride are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Electrophilic Substitution: Substituted nitrophenyl derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized nitrophenyl derivatives.
Scientific Research Applications
1-Chloro-2-(2-nitrophenyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-nitrophenyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group enhances the compound’s reactivity towards electrophiles, facilitating various chemical transformations. The pathways involved include the formation of intermediate complexes that lead to the final substituted products .
Comparison with Similar Compounds
1-Chloronaphthalene: An isomer with a chlorine atom attached to the naphthalene ring.
2-Chloronaphthalene: Another isomer with the chlorine atom in a different position on the naphthalene ring.
1-Nitronaphthalene: A compound with a nitro group attached to the naphthalene ring.
Uniqueness: 1-Chloro-2-(2-nitrophenyl)naphthalene is unique due to the presence of both a chlorine atom and a nitro group on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Properties
CAS No. |
918630-54-3 |
|---|---|
Molecular Formula |
C16H10ClNO2 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
1-chloro-2-(2-nitrophenyl)naphthalene |
InChI |
InChI=1S/C16H10ClNO2/c17-16-12-6-2-1-5-11(12)9-10-14(16)13-7-3-4-8-15(13)18(19)20/h1-10H |
InChI Key |
QEGBOMPUEKQJTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
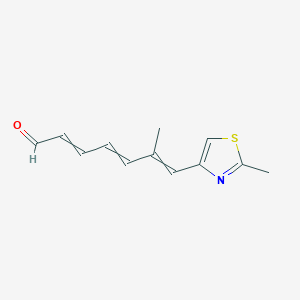
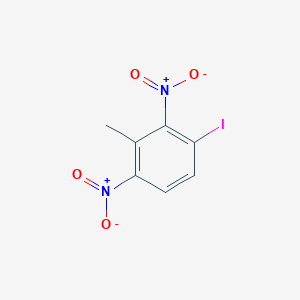
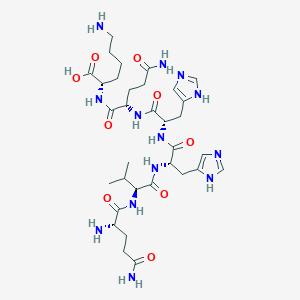

![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)

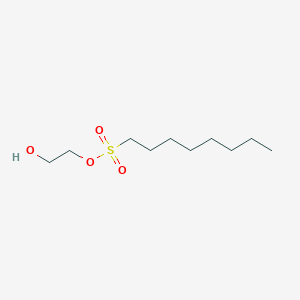
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)

![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
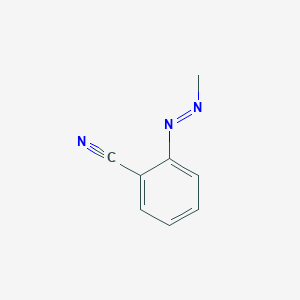
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
